molecular formula C13H12ClN3O2 B14347906 N-(4-Amino-2-hydroxyphenyl)-N'-(4-chlorophenyl)urea CAS No. 94054-15-6

N-(4-Amino-2-hydroxyphenyl)-N'-(4-chlorophenyl)urea

Cat. No.: B14347906
CAS No.: 94054-15-6
M. Wt: 277.70 g/mol
InChI Key: QMXLIBUNMWOUPU-UHFFFAOYSA-N
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Description

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyl groups in the phenyl rings makes this compound particularly interesting for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-methylphenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-nitrophenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This compound may exhibit different biological activities or chemical properties compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

94054-15-6

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C13H12ClN3O2/c14-8-1-4-10(5-2-8)16-13(19)17-11-6-3-9(15)7-12(11)18/h1-7,18H,15H2,(H2,16,17,19)

InChI Key

QMXLIBUNMWOUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)N)O)Cl

Origin of Product

United States

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